2-Ethylhexyl epoxy tallate

Description

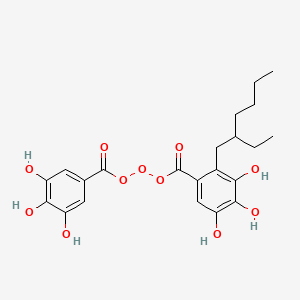

Structure

3D Structure

Properties

IUPAC Name |

(3,4,5-trihydroxybenzoyl)oxy 2-(2-ethylhexyl)-3,4,5-trihydroxybenzenecarboperoxoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O11/c1-3-5-6-11(4-2)7-13-14(10-17(25)20(28)18(13)26)22(30)32-33-31-21(29)12-8-15(23)19(27)16(24)9-12/h8-11,23-28H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUUNBNDLDHMVLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CC1=C(C(=C(C=C1C(=O)OOOC(=O)C2=CC(=C(C(=C2)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Octyl epoxy tallate is a pale yellow liquid with a mild odor. Floats on water. (USCG, 1999), Liquid | |

| Record name | OCTYL EPOXY TALLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8918 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fatty acids, tall-oil, epoxidized, 2-ethylhexyl esters | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Flash Point |

450 °F (USCG, 1999) | |

| Record name | OCTYL EPOXY TALLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8918 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.002 at 68 °F (est.) (USCG, 1999) - Denser than water; will sink | |

| Record name | OCTYL EPOXY TALLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8918 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

61789-01-3 | |

| Record name | OCTYL EPOXY TALLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8918 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fatty acids, tall-oil, epoxidized, 2-ethylhexyl esters | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Fatty acids, tall-oil, epoxidized, 2-ethylhexyl esters | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.277 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations

Precursor Chemistry and Feedstock Utilization

The production of 2-ethylhexyl epoxy tallate is rooted in the use of sustainable and readily available raw materials. The primary components are tall oil fatty acids, a byproduct of wood pulp manufacturing, and 2-ethylhexanol, a branched-chain alcohol.

The chemical composition of TOFA is primarily a mixture of unsaturated and saturated fatty acids. The most prevalent unsaturated fatty acids are oleic acid and linoleic acid, which are crucial for the subsequent epoxidation step. ontosight.ai

| Component | Typical Percentage (%) | Key Characteristic |

|---|---|---|

| Oleic Acid | 40-50% | Monounsaturated |

| Linoleic Acid | 35-45% | Polyunsaturated |

| Rosin (B192284) Acids | 1-10% | Cyclic Diterpene Acids |

| Saturated Fatty Acids (e.g., Palmitic Acid) | 2-5% | Saturated |

2-Ethylhexanol is a branched-chain fatty alcohol used in the synthesis. yok.gov.tr The reaction of tall oil fatty acids with 2-ethylhexanol is known as esterification, which results in the formation of 2-ethylhexyl tallate. ontosight.ai This initial esterification step is fundamental to creating the backbone of the final molecule before the introduction of epoxy groups. The use of 2-ethylhexanol is significant as its branched structure contributes to the plasticizing properties of the final product, such as good low-temperature performance and compatibility with polymers like polyvinyl chloride (PVC).

Esterification Processes for 2-Ethylhexyl Tallate Formation

The conversion of tall oil fatty acids and 2-ethylhexanol into 2-ethylhexyl tallate is an equilibrium-limited reaction that requires catalytic intervention and process optimization to achieve high yields efficiently.

The Fischer-Speier esterification is the standard method for this synthesis, typically employing an acid catalyst to accelerate the reaction. yok.gov.tr Both homogeneous and heterogeneous catalysts are utilized in industrial settings.

Homogeneous Catalysts: Sulfuric acid (H₂SO₄) is a common, effective, and inexpensive homogeneous catalyst for this process. yok.gov.tr Other options include p-toluenesulfonic acid. yok.gov.tr

Heterogeneous Catalysts: Solid acid catalysts offer advantages in terms of easier separation from the reaction mixture and potential for reuse. Examples include ion-exchange resins and superacids like sulfated zirconia. These robust solid acids can show significantly high activity in the esterification of fatty acids with various alcohols, including 2-ethylhexanol. researchgate.net

The general mechanism for acid-catalyzed esterification involves the protonation of the fatty acid's carbonyl oxygen by the catalyst, which increases the electrophilicity of the carbonyl carbon. yok.gov.tr This is followed by a nucleophilic attack from the alcohol (2-ethylhexanol), leading to the formation of a tetrahedral intermediate, and subsequent elimination of water to form the ester. yok.gov.tr

To drive the reversible esterification reaction toward completion, the equilibrium must be shifted to favor the product. This is typically achieved by continuously removing water as it is formed. yok.gov.tr According to Le Chatelier's principle, using an excess of one reactant, usually the alcohol, can also increase the conversion of the other reactant. yok.gov.tr

Several process parameters are optimized to maximize the reaction rate and yield:

Temperature: The reaction is conducted under controlled temperature conditions, often under reflux.

Molar Ratio: The ratio of alcohol to acid is a critical parameter. For structurally similar plasticizers, molar ratios of alcohol to acid are often maintained around 2:1 to 2.5:1 to achieve high conversion.

Catalyst Concentration: The amount of catalyst influences the reaction rate. For example, studies on similar esterifications have examined catalyst concentrations ranging from 5 wt% to 10 wt%. yok.gov.tr

| Parameter | Typical Range/Value | Impact on Process |

|---|---|---|

| Catalyst Type | H₂SO₄, p-TSA, Sulfated Zirconia | Determines reaction rate and separation process. |

| Molar Ratio (Alcohol:Acid) | 1:1 to 2.5:1 | Shifts equilibrium to favor ester formation. |

| Temperature | 50–90°C | Affects reaction rate; conditions vary for acid vs. base catalysis. |

| Reaction Time | 2–4 hours | Time required to reach high conversion under reflux. |

Epoxidation Reactions for Oxirane Ring Incorporation

The final step in the synthesis is the epoxidation of the unsaturated 2-ethylhexyl tallate. This reaction converts the carbon-carbon double bonds present in the oleic and linoleic acid chains into oxirane rings (epoxy groups). ulisboa.pt The introduction of these rings is crucial as it enhances the compound's performance as a plasticizer and stabilizer by improving its compatibility with polymers and reducing its volatility.

The most common industrial method for epoxidation is the Prileshajev reaction, which uses a peroxy acid (peracid) as the epoxidizing agent. ocl-journal.org This is typically achieved in one of two ways:

Pre-formed Peracids: Using peracids like peracetic acid or performic acid, which react with the double bonds to form the epoxide. smolecule.com

In-situ Epoxidation: Generating the peracid within the reaction mixture. This is often done by reacting a carboxylic acid (like acetic or formic acid) with hydrogen peroxide in the presence of a strong mineral acid catalyst. nih.govocl-journal.orgmdpi.com

The chemo-enzymatic epoxidation process is an alternative that involves a two-step mechanism where a lipase (B570770) enzyme first catalyzes the formation of a peracid from a fatty acid and hydrogen peroxide. ulisboa.pt The peracid then spontaneously donates an oxygen atom to a double bond to form the epoxide in an intermolecular process. ulisboa.pt

Kinetic studies have shown that reaction parameters must be carefully controlled to maximize the oxirane content while minimizing side reactions, such as the opening of the epoxy ring. smolecule.commdpi.com For instance, research indicates an optimal temperature window around 60°C for maximizing the epoxidation of tall oil fatty acids. smolecule.com The final purified product is a pale yellow liquid with a target oxirane oxygen content. smolecule.com

Peracid-Mediated Epoxidation Mechanisms

The most prevalent industrial method for producing epoxidized derivatives of tall oil fatty acids is through the use of peracids, often generated in situ. smolecule.com This approach, a variation of the Prilezhaev reaction, involves the reaction of a peroxycarboxylic acid with the double bonds of the unsaturated fatty acid esters. mdpi.comnih.gov

The mechanism proceeds through the electrophilic attack of the peracid on the carbon-carbon double bond of the 2-ethylhexyl tallate. This concerted reaction involves the transfer of an oxygen atom from the peracid to the alkene, forming the epoxide (oxirane ring) and releasing a carboxylic acid as a byproduct. The reaction is typically carried out using peracetic acid or performic acid, which can be formed by reacting hydrogen peroxide with acetic acid or formic acid, respectively, often in the presence of a strong mineral acid catalyst. mdpi.comgoogle.com

Table 1: Comparison of Peracid-Mediated Epoxidation Methods

| Feature | In Situ Peracid Generation | Preformed Peracid |

| Reactants | Carboxylic acid, hydrogen peroxide, catalyst | Peracid, unsaturated ester |

| Advantages | Avoids handling of concentrated, potentially unstable peracids | Higher initial reaction rates |

| Disadvantages | Potential for side reactions due to catalyst and excess reagents | Safety concerns with handling and storage of peracids |

The use of in situ generated peroxycarboxylic acids is a widely adopted industrial methodology. smolecule.com For instance, peracetic acid can be generated from the oxidation of acetaldehyde. This method offers the advantage of not requiring the handling of concentrated and potentially hazardous peracids.

Catalytic Epoxidation Systems (e.g., Transition Metal Catalysts)

To enhance the efficiency and selectivity of the epoxidation process, various catalytic systems have been developed. Transition metal catalysts, in particular, have shown promise in facilitating the formation of epoxides from alkenes in the presence of an oxidizing agent. evitachem.com

These systems often involve the use of metals like molybdenum, tungsten, or nickel. mdpi.comrsc.org For example, nickel(II) β-diketonate complexes have been identified as effective catalysts for the aerobic epoxidation of alkenes using an aldehyde. rsc.org The proposed mechanism for these catalytic reactions is often radical in nature. The metal catalyst acts as an initiator and is believed to enhance the reactivity of intermediate species by allowing them to coordinate to the metal center. rsc.org

Another approach involves the use of solid acid catalysts, such as ion-exchange resins (e.g., Amberlite IR-120 H). nih.govresearchgate.net These heterogeneous catalysts offer the advantage of easy separation from the reaction mixture and can be reused, making the process more sustainable. nih.gov The reaction still typically involves the in situ formation of a peracid, with the resin catalyzing this initial step. researchgate.net

Chemo-enzymatic epoxidation, utilizing lipases like Candida antarctica lipase B (Novozym® 435), presents a milder and more selective alternative. nih.govacs.org In this system, the lipase catalyzes the formation of a peracid from a carboxylic acid and hydrogen peroxide. acs.org This method operates at lower temperatures and in the absence of strong acid catalysts, which can lead to a higher yield of the desired epoxide and minimize side reactions. nih.gov

Direct Epoxidation Pathways and Selectivity

Direct epoxidation methods aim to introduce the oxirane ring onto the fatty acid chain in a more direct manner, often to improve selectivity and reduce waste. evitachem.com One such pathway involves the direct reaction of tall oil fatty acids with an epoxidizing agent under controlled temperature and pressure conditions. evitachem.com

Fungal unspecific peroxygenases have also been investigated for the direct epoxidation of unsaturated fatty acids and their methyl esters. csic.es These enzymes can catalyze the epoxidation with high conversion rates and selectivity, offering a more environmentally friendly route compared to traditional chemical methods. csic.es

The selectivity of the epoxidation reaction is a critical factor, as it determines the yield of the desired this compound versus the formation of byproducts. Factors influencing selectivity include the choice of catalyst, reaction temperature, and the nature of the oxidizing agent. For example, chemo-enzymatic methods are noted for their high selectivity due to the specific nature of the enzyme catalyst. nih.gov

Byproduct Formation and Separation Strategies in Synthesis

During the synthesis of this compound, the formation of byproducts is a significant concern as it can affect the purity and performance of the final product. The primary side reactions involve the opening of the newly formed oxirane ring. nih.gov

Acidic catalysts, such as sulfuric acid, and the carboxylic acids used as oxygen carriers can promote the hydrolysis of the epoxide, leading to the formation of diols (glycols). nih.govresearchgate.net Other nucleophiles present in the reaction mixture can also attack the oxirane ring, leading to a variety of byproducts. The presence of rosin acids in the tall oil feedstock can also contribute to ring-opening reactions. researchgate.net

To obtain a high-purity product, effective separation strategies are essential. Common industrial techniques include:

Distillation: Vacuum distillation is frequently used to separate the desired epoxidized ester from unreacted starting materials and lower-boiling byproducts. aidic.it This can be performed in stages, for example, first removing unreacted saturated esters and then purifying the epoxidized fraction. aidic.it

Washing: The crude product is often washed with water to remove water-soluble impurities, such as the acid catalyst and any remaining hydrogen peroxide. google.com

Nanofiltration: Membrane-based separation techniques, such as epoxy nanofiltration, are emerging as a promising method for separating fatty acid esters based on their size and structure. nih.govrsc.org These membranes can exhibit high selectivity for separating saturated and unsaturated esters. nih.gov

The choice of separation technique depends on the specific byproducts present and the desired purity of the final this compound.

Molecular Interactions and Functionality in Polymer Systems

Theoretical Frameworks of Polymer Plasticization

The process of plasticization, which involves increasing the flexibility and reducing the brittleness of a polymer, can be understood through several theoretical models. The functionality of 2-Ethylhexyl epoxy tallate can be contextualized within these frameworks.

The lubricating theory posits that plasticizer molecules intersperse themselves between polymer chains, acting as molecular lubricants that reduce the frictional forces between these chains. acs.org This separation and lubrication effect facilitates the movement of polymer chains past one another, thereby increasing the material's flexibility. The long, branched aliphatic chain of this compound is particularly effective in this role. The "2-ethylhexyl" portion of the molecule introduces a branched structure that enhances its compatibility with polymers like polyvinyl chloride (PVC) and contributes to good low-temperature performance. fao.org By physically separating the rigid polymer chains, the van der Waals forces between them are weakened, which allows for greater mobility and flexibility.

The gel theory of plasticization views the plasticized polymer as a three-dimensional gel-like network. In this model, the plasticizer molecules form weak secondary bonds, such as dipole-dipole interactions, with the polymer chains. These interactions replace the stronger, more rigid polymer-polymer bonds, resulting in a softer, more flexible material. acs.org The ester groups in this compound are polar and can form such interactions with polar polymers like PVC. These newly formed plasticizer-polymer attachments are weaker and more easily overcome by stress, allowing the material to deform without breaking. The result is a swollen, flexible polymer structure that can be considered an intermediate state between a true solid and a liquid. acs.org

Interfacial Phenomena and Compatibility with Polymer Matrices

The performance of this compound is highly dependent on its compatibility and interfacial interactions with the host polymer.

In PVC, this compound functions as a secondary plasticizer and a thermal stabilizer. Its compatibility with the PVC matrix is considered moderate, which is influenced by its molecular weight of approximately 410 g/mol . smolecule.com This molecular size strikes a balance between ease of processing and resistance to migration, with higher molecular weight plasticizers generally showing a reduced tendency to leach out of the polymer matrix over time. smolecule.com

Table 1: Comparison of Plasticizer Performance in PVC

| Property | This compound | Epoxidized Soybean Oil (ESO) |

| Molecular Weight (approx. g/mol ) | 410 | ~1000 |

| Low-Temperature Flexibility | Good | Fair |

| Migration Resistance | Moderate | High |

| Primary Function | Secondary Plasticizer / Stabilizer | Secondary Plasticizer / Stabilizer |

Source: Data compiled from multiple research findings.

With the growing interest in sustainable materials, the compatibility of this compound and similar epoxidized fatty acid esters with bio-based polymers like polylactic acid (PLA) has been a subject of research. PLA is a biodegradable polyester known for its high strength but also its brittleness. Epoxidized vegetable oils have been shown to act as effective plasticizers for PLA, improving its ductility. researchgate.net

The primary mechanism for this enhanced compatibility and plasticization is the interaction between the epoxy groups of the plasticizer and the terminal carboxyl groups of the PLA chains. researchgate.net This interaction can lead to a slight thermal stabilization effect and significantly improved flexibility. For instance, studies on PLA plasticized with other epoxidized fatty acid esters have demonstrated a remarkable increase in elongation at break. researchgate.netresearchgate.net The addition of these plasticizers lowers the glass transition temperature of PLA, indicating good miscibility and effective plasticization. researchgate.net The presence of ester groups in both the plasticizer and the PLA matrix also contributes to their compatibility through polar-polar interactions.

Role as a Polymer Stabilizer: Mechanisms of Degradation Inhibition

Beyond its function as a plasticizer, this compound plays a crucial role as a thermal stabilizer, particularly for halogen-containing polymers like PVC. The thermal degradation of PVC proceeds via a dehydrochlorination reaction, releasing hydrogen chloride (HCl). smolecule.com This released HCl can then catalyze further degradation of the polymer, leading to discoloration and a loss of mechanical properties.

The key to the stabilizing action of this compound lies in its epoxy (oxirane) rings. These rings are effective acid scavengers. The epoxy group reacts with the evolved HCl in a ring-opening reaction. smolecule.com This reaction neutralizes the HCl, preventing it from participating in the autocatalytic degradation of the PVC. smolecule.comresearchgate.net The mechanism involves the protonation of the epoxide oxygen by HCl, followed by the nucleophilic attack of the chloride ion on one of the carbons of the epoxide ring, leading to the formation of a chlorohydrin structure. masterorganicchemistry.comlibretexts.org

The effectiveness of this stabilization is significant. Research has shown that the presence of epoxidized vegetable oils can markedly increase the thermal stability of PVC. sci-hub.box For example, the initial degradation temperature of PVC can be increased with the addition of these stabilizers. smolecule.com The stabilization efficiency is directly related to the ability of the epoxy group to accept the evolved HCl. researchgate.net

Table 2: Effect of Epoxidized Soybean Oil (ESBO) on the Thermal Stability of PVC

| ESBO Content (wt%) | Initial Degradation Temperature (T₉₅%) (°C) |

| 30 | 255 |

| 40 | 260 |

| 50 | 269 |

T₉₅% is the temperature at which 5% weight loss occurs. Source: Adapted from Characterization and thermal stability of poly(vinyl chloride) plasticized with epoxidized soybean oil for food packaging. sci-hub.box

Crosslinking Chemistry and Network Formation in Resin Systems

The epoxy groups are the most reactive sites in the this compound molecule and are central to its role in crosslinking and network formation in resin systems. Epoxy resins are thermosetting polymers that form a rigid, three-dimensional network upon curing. mdpi.com This curing process involves the ring-opening reaction of the epoxy group with a variety of curing agents or hardeners. mdpi.comvt.edu

Common curing agents include primary and secondary amines, which are widely used. vt.edu The reaction mechanism involves the amine's nitrogen atom acting as a nucleophile, attacking one of the carbon atoms of the epoxy ring. This leads to the opening of the ring and the formation of a covalent bond, creating a secondary amine and a hydroxyl group. This newly formed secondary amine can then react with another epoxy group, propagating the crosslinking process and building the polymer network. vt.edu

Beyond traditional amine curing, the epoxy functionality of this compound allows it to participate in other crosslinking reactions. For instance, in polyurethane systems, the epoxy rings can react with isocyanate groups. smolecule.com This reaction provides additional crosslinking points within the polyurethane network, influencing the final properties of the material. smolecule.com This reactivity makes it a versatile component in coatings and adhesives, where it can contribute to improved adhesion and chemical resistance.

Epoxy resins, while strong and rigid, are often brittle and have poor resistance to crack propagation. core.ac.uk Toughening involves incorporating a secondary phase or modifier into the epoxy matrix to absorb energy and inhibit crack growth. While direct studies on this compound as a primary toughening agent are not prevalent, its molecular structure suggests it could contribute to toughening through mechanisms analogous to those seen with other flexible modifiers.

The primary toughening mechanisms in modified epoxy resins include:

Crack Pinning: Rigid particles can pin the crack front, forcing it to bow out between particles, which requires more energy for propagation. mdpi.com

Crack Deflection: The crack front is deflected or twisted by the second-phase particles, increasing the fracture surface area and the energy required for fracture. researchgate.net

Shear Yielding: The stress concentration at the tip of a crack can induce localized plastic deformation, or shear yielding, in the matrix material. This is a major energy dissipation mechanism. vt.edu Rubber particles are particularly effective at initiating shear yielding. vt.edu

Cavitation: Rubber particles can debond from the matrix or cavitate (form internal voids) under stress. This process relieves the triaxial stress at the crack tip, facilitating further plastic deformation of the matrix, such as shear yielding. vt.edu

The long, flexible aliphatic chain of the tall oil fatty acid and the branched 2-ethylhexyl group in this compound can increase the free volume and molecular mobility of the epoxy network. This increased flexibility in the crosslinked structure could enhance the polymer's ability to undergo plastic deformation, thereby dissipating fracture energy. This is conceptually similar to how liquid rubbers or other flexible additives enhance toughness in epoxy systems. researchgate.net By plasticizing the matrix, it can lower the yield stress and enable more extensive shear yielding before catastrophic failure occurs.

| Toughening Mechanism | Description | Potential Contribution of this compound |

| Shear Yielding | Localized plastic deformation in the matrix that absorbs energy. vt.edu | The flexible molecular structure may plasticize the matrix, promoting shear band formation. |

| Cavitation | Void formation within or around modifier particles, relieving stress. vt.edu | While not a particle, its presence could alter stress states to facilitate matrix void growth. |

| Crack Pinning/Deflection | The crack front is impeded or diverted by a secondary phase. mdpi.comresearchgate.net | Less likely to be a primary mechanism for a liquid modifier. |

Advanced Applications Research in Materials Engineering

Polymer Additives and Modifiers in Research Context

2-Ethylhexyl epoxy tallate (2-EET) is a compound derived from tall oil, a renewable byproduct of the wood pulping process, positioning it as a bio-based material in polymer science evitachem.com. Its synthesis involves the esterification of tall oil fatty acids with 2-ethylhexanol, followed by the epoxidation of the unsaturated bonds, which introduces reactive oxirane rings crucial to its function . In materials research, 2-EET is primarily investigated as a secondary plasticizer and thermal stabilizer, particularly in polyvinyl chloride (PVC) formulations smolecule.com.

The mechanism of rheological modification is rooted in the principle of plasticization. 2-EET molecules intersperse themselves between polymer chains, reducing the intermolecular forces (van der Waals forces) that hinder chain movement evitachem.com. This increased spacing and mobility of the polymer chains leads to a decrease in the formulation's internal friction and, consequently, its viscosity. This effect is particularly valuable in applications requiring high filler loads, where maintaining a workable viscosity is a critical challenge.

Research indicates that this compound serves as a functional additive for enhancing the mechanical properties of polymer composites, notably improving flexibility, durability, and impact resistance evitachem.com. When blended into rigid polymers like PVC or thermosetting resins like epoxies, it imparts a degree of plasticization that mitigates brittleness .

Interactive Data Table: Effect of this compound on Polymer Properties

| Property | Unmodified Polymer Matrix | Polymer Matrix with 2-EET | Mechanism of Action |

| Viscosity | High | Reduced | Plasticization, reduction of intermolecular forces evitachem.comsmolecule.com |

| Flexibility | Low / Rigid | Increased | Increased polymer chain mobility evitachem.com |

| Impact Strength | Moderate | Significantly Improved | Energy dissipation, plasticization effect evitachem.com |

| Durability | Good | Enhanced | Participation in crosslinking reactions evitachem.comsmolecule.com |

| Low-Temp Perf. | Brittle | Improved Flexibility | Branched 2-ethylhexyl group lowers freezing point |

Coatings and Adhesives: Mechanistic Studies

In the fields of coatings and adhesives, this compound is utilized for its dual functionality as an adhesion promoter and a reactive diluent. Its molecular structure, featuring a flexible aliphatic chain and a reactive oxirane ring, makes it a valuable component in formulations designed for high performance and durability evitachem.com.

The adhesion of a coating or adhesive to a substrate is a critical performance metric. This compound enhances adhesion through several interconnected mechanisms. Firstly, its function as a viscosity reducer improves the wetting characteristics of the formulation nadkarnispc.com. A lower viscosity allows the resin to flow more easily across the substrate surface, penetrating microscopic pores and irregularities to create a stronger mechanical interlock upon curing nadkarnispc.comresearchgate.net.

Secondly, the polar epoxy groups in the 2-EET molecule can form strong electromagnetic attractions, including hydrogen bonds, with polar sites on the surface of substrates, particularly metals researchgate.net. This chemical interaction at the coating-substrate interface creates a more robust bond than physical forces alone. The reactive oxirane ring can also form covalent bonds with suitable functional groups on the substrate or with other components in the formulation that act as coupling agents, permanently attaching the coating to the surface nadkarnispc.com. This direct chemical bonding significantly increases the pull-off strength and long-term durability of the adhesive joint evitachem.comresearchgate.net.

This compound is classified as a reactive diluent because it contains an epoxy group that allows it to co-react with the primary resin and curing agent specialchem.comresearchgate.net. In epoxy-based systems, for instance, the oxirane ring of 2-EET can react with the amine hardener, integrating the diluent molecule directly into the cross-linked polymer network researchgate.net.

This is a significant advantage over non-reactive diluents, which simply occupy space within the matrix and can migrate out over time, leading to a reduction in mechanical properties nih.gov. By becoming a permanent part of the cured polymer, 2-EET reduces viscosity for ease of application without substantially compromising the final material's thermal resistance, chemical resistance, or tensile strength specialchem.comnih.gov. The long, flexible chain of the tallate molecule also serves to increase the resilience and impact strength of the cured system specialchem.com. The incorporation of such a diluent can, however, slightly lower the crosslink density, which may moderately affect properties like the glass transition temperature researchgate.net.

Interactive Data Table: Functional Roles of 2-EET in Coatings & Adhesives

| Function | Mechanism | Impact on Formulation / Cured System |

| Adhesion Promoter | Improved substrate wetting due to lower viscosity nadkarnispc.com | Better "lock and key" mechanical interlocking. |

| Formation of hydrogen/covalent bonds with substrate researchgate.net | Increased pull-off strength and bond durability. | |

| Reactive Diluent | Reduces formulation viscosity before curing specialchem.com | Easier application (spraying, brushing), better filler loading. |

| Co-reacts with hardener during curing process researchgate.net | Becomes part of the polymer backbone, preventing migration. | |

| Introduces flexible aliphatic chains into the network specialchem.com | Improves impact resistance and flexibility of the cured film. |

Lubricant Additive Formulations and Tribological Performance Research

While primarily known as a polymer modifier, this compound and related epoxidized tall oil derivatives also find application as additives in lubricant formulations . Their chemical structure is well-suited to improving the tribological performance of base oils, particularly in boundary lubrication regimes where metal-to-metal contact is most likely.

Research into fatty acid esters, such as tallates, shows they are effective friction and wear-reducing agents. The polar ester group has an affinity for metal surfaces, allowing the molecule to form a tightly adsorbed, protective boundary film. This film provides a low-shear interface between moving parts, reducing direct asperity contact and thus minimizing friction and wear.

The presence of the epoxy (oxirane) ring introduces additional functionality. Under the high temperatures and pressures generated at contact points, these reactive rings can undergo chemical reactions to form a more robust and durable tribo-polymeric film on the metal surfaces. This process enhances the load-carrying capacity of the lubricant. Patents related to tall oil derivatives describe their use in imparting extreme pressure (EP) and anti-wear properties to lubricating oils, noting substantial reductions in wear scar diameters in standardized tests google.com. The combination of the surface-active ester and the reactive epoxy group in 2-EET provides a synergistic effect, offering both friction modification and enhanced protection against wear and seizure under demanding conditions.

Interactive Data Table: Tribological Research on Tallate-Based Lubricant Additives

| Performance Metric | Base Lubricating Oil | Oil with Tallate Derivative Additive | Attributed Mechanism |

| Friction Coefficient | Baseline | Reduced | Formation of a low-shear, adsorbed boundary film by polar ester groups. |

| Wear (Scar Diameter) | Baseline | Substantially Reduced | Formation of a protective tribo-polymeric film from reactive epoxy groups under pressure and heat google.com. |

| Load-Carrying Capacity | Moderate | Increased | Enhanced film strength and extreme pressure (EP) properties from the additive google.com. |

| Surface Protection | Standard | Improved Anti-Wear | Chemical affinity of the additive for metal surfaces creates a durable protective layer. |

Environmental Fate and Biodegradation Mechanisms

Microbial Degradation Pathways and Intermediates

The biodegradation of 2-Ethylhexyl epoxy tallate involves the breakdown of the molecule by microorganisms. This process is initiated by the cleavage of its ester bond, followed by the catabolism of its constituent parts: the 2-ethylhexanol moiety and the epoxidized tall oil fatty acid chain. The presence of both an ester linkage and an epoxy ring suggests a multi-step degradation pathway involving various enzymatic systems.

While specific studies identifying microbial strains that degrade this compound are not extensively documented, the chemical structure of the compound allows for informed predictions based on research into related substances like fatty acid esters, vegetable oils, and epoxy resins. The biodegradability of esters from tall oil fatty acids is generally considered to be high. researchgate.net

A wide range of microorganisms are known to produce enzymes that break down the components of such molecules. These include:

Bacteria: Genera such as Pseudomonas, Bacillus, Rhodococcus, and Mycobacterium are well-known for their ability to degrade complex organic molecules, including fatty acids and hydrocarbons. nih.govarcjournals.orgnih.gov For instance, Rhodococcus rhodochrous and Ochrobactrum anthropi have been shown to work synergistically to degrade epoxy resins. nih.gov Strains of Lysinibacillus sphaericus have demonstrated the ability to degrade various fatty acids found in domestic oils. arcjournals.org

Fungi: Lignin-degrading fungi, often referred to as white-rot fungi, are particularly effective at breaking down complex polymers. Species like Ganoderma adspersum produce powerful oxidative enzymes capable of cleaving the phenolic units in epoxy resins, which share structural similarities with lignin. mdpi.com Consortia of fungi including Aspergillus versicolor and Cladosporium cladosporioides have also been noted for their ability to grow on and degrade composite materials containing epoxy. mdpi.com

Yeasts: The oleaginous yeast Yarrowia lipolytica is recognized for its high lipolytic activity and has been studied for its capacity to degrade fats, oils, and greases, indicating its potential to metabolize the fatty acid component of this compound. nih.gov

The initial step in the degradation process is likely the hydrolysis of the ester bond, making the compound accessible to a broad spectrum of common soil and water microorganisms.

The microbial breakdown of this compound is facilitated by specific enzymes that target different parts of the molecule. The degradation is expected to proceed through two primary enzymatic actions: hydrolysis of the ester linkage and cleavage of the epoxy ring.

Ester Hydrolysis: The first and most crucial step is the cleavage of the ester bond. This reaction is catalyzed by hydrolases, specifically lipases and esterases . academicjournals.org These enzymes are ubiquitous in nature and are produced by a vast number of bacteria, yeasts, and fungi. nih.govacademicjournals.org The hydrolysis of the ester linkage in this compound would release 2-ethylhexanol and the epoxidized tall oil fatty acid.

Reaction: this compound + H₂O ---(Lipase/Esterase)--> Epoxidized Tall Oil Fatty Acid + 2-Ethylhexanol

Epoxy Ring Cleavage: Following the initial hydrolysis, the epoxidized fatty acid is further metabolized. The oxirane (epoxy) ring can be opened through enzymatic action. While the precise enzymes for this step in a biodegradation context are less studied than esterases, enzymes such as epoxide hydrolases are known to catalyze the addition of water to the epoxy ring, forming a diol. Furthermore, oxidative enzymes like peroxidases and laccases , produced by lignin-degrading fungi, are capable of degrading complex phenolic structures found in some epoxy resins and could play a role in breaking down the carbon backbone. mdpi.com

The resulting fatty acid diol and 2-ethylhexanol are then expected to enter central metabolic pathways, such as β-oxidation for the fatty acid and alcohol degradation pathways, ultimately being mineralized to carbon dioxide and water under aerobic conditions. academicjournals.org

Environmental Transformation Processes (e.g., Hydrolysis, Photo-oxidation)

In addition to microbial activity, this compound can be transformed in the environment through abiotic processes. The primary mechanisms are chemical hydrolysis and photo-oxidation.

Hydrolysis: As an ester, the compound is susceptible to chemical hydrolysis. This reaction involves the cleavage of the ester bond by water and is significantly influenced by pH and temperature. epa.gov The process is catalyzed by both acids and bases. epa.gov Under typical environmental pH conditions (ranging from acidic to neutral), the hydrolysis rate for long-chain fatty acid esters is generally slow but can become a significant degradation pathway over time. nih.govepa.gov The presence of the epoxy ring itself can be a point of hydrolytic attack, especially under acidic conditions, leading to the formation of diols. researchgate.net Elevated temperatures can accelerate the rate of both ester and epoxy ring hydrolysis. researchgate.netnih.gov

Comparative Biodegradability with Petrochemical Plasticizers

A key advantage of bio-based plasticizers like this compound is their enhanced biodegradability compared to their petrochemical counterparts, particularly phthalate (B1215562) esters such as Di(2-ethylhexyl) phthalate (DEHP).

Phthalates, especially high-molecular-weight ones like DEHP, are known for their environmental persistence. nih.govnih.gov They degrade slowly, can accumulate in sediments and biota, and are frequently detected in various environmental compartments long after their initial release. nih.gov

In contrast, plasticizers derived from vegetable oils and fatty acids are generally recognized as being readily biodegradable. nih.govnih.govresearchgate.net The ester bonds in these bio-based compounds are highly susceptible to enzymatic hydrolysis by common microorganisms. academicjournals.org Standardized biodegradability tests (e.g., OECD 301 series) have shown that vegetable oils can achieve 70-100% degradation over a 28-day period, a rate significantly higher than that of mineral oil-based products (15-35%). researchgate.net This suggests that this compound, being a fatty acid ester, would exhibit far lower persistence in the environment than DEHP.

The fundamental difference lies in their chemical structure. Microorganisms have evolved efficient enzymatic pathways to metabolize natural fats and oils, and compounds that mimic these structures, like this compound, are easily integrated into these metabolic cycles. mdpi.com Phthalates, with their stable aromatic ring structure, are more recalcitrant to microbial attack. uq.edu.au

| Feature | This compound (Expected) | Di(2-ethylhexyl) Phthalate (DEHP) |

|---|---|---|

| Source | Bio-based (derived from Tall Oil Fatty Acids) | Petrochemical |

| Primary Degradation Pathway | Rapid enzymatic hydrolysis of ester bond, followed by β-oxidation | Slow microbial degradation of ester bonds and aromatic ring cleavage |

| Key Chemical Bonds for Degradation | Ester linkage, Epoxy ring | Ester linkages, Aromatic ring |

| Expected Biodegradability (28-day OECD Test) | High (likely >60%, readily biodegradable) | Low to moderate, not readily biodegradable |

| Environmental Persistence | Low | High, known to be a persistent organic pollutant nih.govnih.gov |

| Primary Microbial Degraders | Broad range of bacteria, fungi, and yeasts possessing lipases/esterases | Specialized bacteria and fungi (e.g., Rhodococcus, Mycobacterium) nih.govnih.gov |

Analytical and Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the precise structure of molecules. For 2-Ethylhexyl epoxy tallate, both ¹H (proton) and ¹³C (carbon-13) NMR are employed to verify the presence of key structural components, including the 2-ethylhexyl group, the fatty acid backbone derived from tall oil, and the crucial epoxy (oxirane) rings.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons would be expected. The complex aliphatic region would show overlapping signals from the long hydrocarbon chain of the tallate and the branched 2-ethylhexyl group. More specific signals would be indicative of the protons on the carbons of the epoxy ring. Similarly, the ¹³C NMR spectrum provides a map of all unique carbon atoms in the molecule, with characteristic chemical shifts confirming the presence of the ester carbonyl carbon, the carbons of the oxirane ring, and the numerous aliphatic carbons in the chains.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups in this compound

| Functional Group | Nucleus | Expected Chemical Shift (ppm) |

| Alkyl Protons (-CH₃, -CH₂, -CH) | ¹H | 0.8 - 1.7 |

| Ester Methylene Protons (-CO-O-CH₂-) | ¹H | 3.8 - 4.3 |

| Epoxide Protons (-CH-O-CH-) | ¹H | 2.5 - 3.5 |

| Alkyl Carbons (-CH₃, -CH₂, -CH) | ¹³C | 10 - 40 |

| Ester Methylene Carbon (-CO-O-CH₂-) | ¹³C | 60 - 70 |

| Epoxide Carbons (-CH-O-CH-) | ¹³C | 40 - 60 |

| Ester Carbonyl Carbon (-C=O) | ¹³C | 170 - 180 |

Note: These are general, expected ranges. Actual values can vary based on the specific molecular environment and the solvent used.

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique used to identify the functional groups present in a molecule. The FTIR spectrum of this compound is characterized by specific absorption bands that act as fingerprints for its key chemical features.

The most prominent peak is typically the strong absorption band corresponding to the stretching vibration of the ester carbonyl group (C=O). Other significant absorptions include those from the C-H stretching of the aliphatic methylene and methyl groups in the tallate and 2-ethylhexyl chains. Crucially, the presence of the epoxy group is confirmed by characteristic vibrations of the oxirane ring, although these can sometimes be less intense and appear in a crowded region of the spectrum. nih.gov The disappearance of peaks associated with C=C double bonds from the original tall oil fatty acids and the appearance of the epoxy ring peaks are used to monitor the epoxidation reaction during synthesis.

Table 2: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretch | ~1735 |

| C-H (Aliphatic) | Stretch | 2850 - 3000 |

| C-O (Ester) | Stretch | 1150 - 1250 |

| C-O-C (Epoxy Ring) | Asymmetric Stretch / "Breathing" | ~915 and ~825 |

Chromatographic Methods for Purity and Compositional Analysis

Chromatographic techniques are essential for separating the components of a mixture, allowing for the assessment of purity and the identification of minor components or impurities in this compound samples.

Gas Chromatography-Mass Spectrometry (GC-MS) is a premier analytical method for separating and identifying volatile and semi-volatile organic compounds. It is routinely used to confirm the purity of this compound and to detect any residual starting materials, such as 2-ethylhexanol, or byproducts from the synthesis process.

In this technique, the sample is vaporized and separated based on its boiling point and affinity for the chromatographic column. As each component elutes from the column, it enters the mass spectrometer, which bombards it with electrons, causing it to fragment in a reproducible manner. The resulting mass spectrum is a unique fingerprint that allows for definitive identification by matching it against spectral libraries and the expected molecular weight of the target compound. shimadzu.com

Microstructural Characterization of Polymer Blends (e.g., Electron Microscopy)

When this compound is used as a plasticizer or stabilizer in polymers like Poly(vinyl chloride) (PVC), its physical distribution within the polymer matrix is critical to its performance. Electron microscopy techniques, such as Scanning Electron Microscopy (SEM), are used to visualize the microstructure and morphology of these polymer blends.

SEM analysis of a fractured surface of a PVC blend containing this compound can reveal information about the phase morphology. It helps to determine whether the epoxy tallate is well-dispersed, forming a homogeneous phase, or if it exists as separate domains within the PVC matrix. The size, shape, and distribution of these domains can significantly influence the mechanical properties of the final material. For instance, SEM micrographs can show how the morphology changes with varying concentrations of the epoxy plasticizer, providing insights into its compatibility and plasticizing efficiency. researchgate.net

Kinetic Analysis of Reaction and Degradation Rates

Kinetic analysis involves studying the rates of chemical reactions and the factors that influence them, such as temperature and concentration. For this compound, this analysis is applied to understand its synthesis, its stabilizing action in polymers, and its thermal degradation profile.

Synthesis and Stabilization Kinetics: The synthesis of this compound involves esterification followed by epoxidation. Kinetic studies of these reactions are performed to optimize conditions like temperature, catalyst concentration, and reaction time to maximize product yield and purity. When used as a stabilizer in PVC, the epoxy groups function by scavenging hydrochloric acid (HCl) that is released during PVC degradation. researchgate.net Kinetic analysis is used to quantify the rate of this acid-scavenging reaction, providing a measure of the stabilizer's effectiveness. The rate of reaction can be monitored by measuring the disappearance of epoxy groups or the consumption of HCl over time.

Degradation Kinetics: The thermal stability of this compound is a critical property, especially in high-temperature processing applications. Thermogravimetric Analysis (TGA) is the primary technique used to study its degradation kinetics. In TGA, a sample's mass is monitored as a function of temperature in a controlled atmosphere. mdpi.com By conducting experiments at multiple heating rates, isoconversional kinetic models can be applied to the TGA data to determine key kinetic parameters, such as the activation energy (Ea) of degradation. core.ac.ukdntb.gov.ua A higher activation energy generally indicates greater thermal stability. This data is essential for predicting the material's service life and processing limits.

Table 3: Parameters Derived from Kinetic Analysis of Epoxy Systems

| Kinetic Process | Analytical Technique | Key Parameters Determined | Significance |

| Synthesis (Esterification/Epoxidation) | Titration, Spectroscopy (FTIR, NMR) | Reaction Rate Constant (k), Reaction Order | Optimization of manufacturing process for yield and efficiency. |

| PVC Stabilization | Titration, Spectroscopy (FTIR) | Rate of HCl Scavenging | Quantifies the effectiveness of the compound as a thermal stabilizer. |

| Thermal Degradation | Thermogravimetric Analysis (TGA) | Activation Energy (Ea), Pre-exponential Factor (A), Reaction Model | Predicts thermal stability, material lifetime, and safe processing temperatures. |

Comparative Studies with Analogous Compounds

Structural and Functional Analogues from Epoxidized Vegetable Oils (e.g., Epoxidized Soybean Oil, Epoxidized Linseed Oil)

2-Ethylhexyl epoxy tallate is a member of the epoxidized vegetable oil (EVO) class of compounds, which are widely used as secondary plasticizers and thermal stabilizers for polymers like polyvinyl chloride (PVC). evitachem.comwikipedia.org While functionally similar, this compound possesses key structural differences from more common EVOs such as Epoxidized Soybean Oil (ESBO) and Epoxidized Linseed Oil (ELO). evitachem.comoecd.org

The primary structural distinction lies in their ester composition. This compound is a monoester, resulting from the esterification of epoxidized tall oil fatty acids with 2-ethylhexanol. evitachem.comoecd.org In contrast, ESBO and ELO are triglycerides, which are triesters of glycerol (B35011) with three epoxidized fatty acid chains. oecd.org This difference in molecular structure, particularly the presence of a single fatty acid chain versus three, influences properties like molecular weight, viscosity, and compatibility with polymer matrices. kinampark.com

Functionally, all these compounds serve a dual purpose in PVC formulations. They impart flexibility by increasing the free volume between polymer chains, and they enhance thermal stability. kinampark.comnih.gov The epoxide or oxirane groups are key to their stabilizing function; they act as scavengers for hydrochloric acid (HCl) released during the thermal degradation of PVC, thereby preventing an autocatalytic decomposition process. wikipedia.orgsmolecule.com The effectiveness of this stabilizing action is directly related to the oxirane oxygen content, which in turn depends on the degree of unsaturation in the original fatty acid source. mdpi.comacs.org Linseed oil, being a drying oil, has a higher degree of unsaturation than semi-drying soybean oil, allowing for a higher potential epoxy content in ELO compared to ESBO. expresspolymlett.com

The table below summarizes the key structural differences between these analogous compounds.

| Feature | This compound | Epoxidized Soybean Oil (ESBO) | Epoxidized Linseed Oil (ELO) |

|---|---|---|---|

| Compound Type | Monoester evitachem.comoecd.org | Triester (Triglyceride) oecd.org | Triester (Triglyceride) oecd.org |

| Alcohol Backbone | 2-Ethylhexanol evitachem.com | Glycerol oecd.org | Glycerol oecd.org |

| Fatty Acid Source | Tall oil (a byproduct of wood pulp processing) evitachem.com | Soybean oil wikipedia.org | Linseed oil expresspolymlett.com |

| Primary Function | Secondary Plasticizer, Stabilizer kinampark.com | Secondary Plasticizer, Stabilizer wikipedia.orgsouthcitypetrochem.com | Secondary Plasticizer, Stabilizer acs.org |

Future Research Directions and Emerging Paradigms

Development of Novel and Sustainable Synthetic Routes

The conventional synthesis of 2-Ethylhexyl epoxy tallate involves the epoxidation of tall oil fatty acids (TOFA) followed by esterification. smolecule.com Future research is focused on developing greener, more efficient, and sustainable synthetic pathways that minimize environmental impact and enhance product quality.

One of the most promising areas is the advancement of chemo-enzymatic epoxidation . This method utilizes lipases as biocatalysts, offering a milder and more selective alternative to the traditional Prilezhaev reaction, which often relies on harsh acidic catalysts. nih.gov The advantages of enzymatic routes include lower reaction temperatures, the absence of acidic byproducts, and high selectivity, which minimizes the formation of side products. nih.gov Research into lipase (B570770) reusability and immobilization is crucial for making these processes economically viable on an industrial scale.

Another key direction is the use of heterogeneous catalysts , such as ion-exchange resins like Amberlite IR-120 H. spinchem.com These solid catalysts can be easily separated from the reaction mixture, simplifying the purification process and allowing for catalyst recycling, which aligns with the principles of green chemistry. spinchem.com The development of novel reactor technologies, such as rotating bed reactors, can further enhance the efficiency of these catalytic systems by improving mass transfer and facilitating continuous processing. spinchem.com

The following table summarizes a comparison of different synthetic routes for the epoxidation of tall oil fatty acids, a key step in producing this compound.

| Synthetic Route | Catalyst/Reagent | Advantages | Research Focus |

| Conventional (Prilezhaev) | Peracids (e.g., peracetic acid) with strong acid catalysts | Well-established, high conversion | Reducing acidic waste, improving selectivity |

| Chemo-enzymatic | Immobilized Lipases (e.g., Novozym® 435) | Milder conditions, high selectivity, fewer side reactions, reduced waste | Catalyst reusability, process optimization, cost reduction |

| Heterogeneous Catalysis | Ion-Exchange Resins (e.g., Amberlite IR-120 H) | Easy catalyst separation and recycling, suitable for continuous processes | Development of more robust and active catalysts, reactor design |

| Solvent-Free Systems | Various catalysts | Reduced VOC emissions, lower environmental impact, process intensification | Optimizing reaction kinetics and heat management |

Computational Modeling and Simulation of Molecular Interactions

Computational modeling and molecular simulation are emerging as indispensable tools for accelerating the design and optimization of materials containing this compound. These methods provide insights at the molecular level that are often difficult to obtain through experimental techniques alone.

Future research will increasingly rely on molecular dynamics (MD) simulations to predict the performance of this compound as a plasticizer in polymer matrices like polyvinyl chloride (PVC). acs.orgscispace.com By simulating the interactions between the plasticizer and polymer chains, researchers can predict key performance metrics such as thermodynamic compatibility, the efficiency in reducing the glass transition temperature (Tg), and the rate of plasticizer migration. scispace.com This predictive capability can significantly reduce the experimental workload required to screen and develop new PVC formulations. researchgate.net

Quantum chemical calculations , such as those based on Density Functional Theory (DFT), can provide a deeper understanding of the adhesive forces and dissociation energies between epoxy resins and other molecules or surfaces. mdpi.comnih.govfrontiersin.org While not yet widely applied to this compound specifically, these methods can be used to analyze the interactions of its epoxy groups, which is crucial for its role as a stabilizer and adhesion promoter. mdpi.comnih.gov Such calculations can guide the molecular design of plasticizers to enhance their interaction with the polymer matrix, leading to improved durability and performance. scispace.com

The development of predictive models that link the molecular structure of plasticizers to their macroscopic properties is a key objective. scispace.com By systematically studying a wide range of plasticizer structures, including those derived from tall oil, researchers can establish comprehensive guidelines for designing high-performance, bio-based plasticizers at the molecular level. scispace.com

Integration into Advanced Functional Material Systems

Beyond its traditional role as a plasticizer, this compound and other epoxidized bio-oils are being explored for integration into a new generation of advanced functional materials. researchgate.netnih.gov The inherent reactivity of the epoxy groups, combined with the flexibility of the fatty acid backbone, makes it a versatile building block for novel polymers and composites. techscience.cn

One significant area of research is the development of bio-based epoxy resins and composites . researchgate.netnih.gov Epoxidized tall oil can be used to create thermosetting polymers with a wide range of properties. mdpi.commdpi.com By varying the curing agents and blending it with other bio-based monomers, materials with tailored mechanical strength, thermal stability, and flexibility can be produced. mdpi.commdpi.com These materials are finding applications in coatings, adhesives, and lightweight composites for the automotive and aerospace industries. researchgate.netnih.gov

The use of epoxidized tall oil fatty acids in the synthesis of high-functionality polyols for polyurethane (PU) production is another promising avenue. techscience.cnnih.gov These bio-based polyols can replace their petroleum-derived counterparts, leading to PU foams and elastomers with a reduced environmental footprint. nih.gov Research is focused on controlling the functionality of these polyols to fine-tune the cross-link density and, consequently, the mechanical properties of the final polyurethane material. nih.gov

Furthermore, there is potential for incorporating this compound into smart material systems , such as shape-memory polymers. researchgate.net The flexibility and reactive nature of bio-based epoxies could be harnessed to create materials that can change their shape in response to external stimuli, opening up possibilities in fields like biomedical devices and adaptive structures. researchgate.net

Lifecycle Assessment and Circular Economy Implications in Chemical Design

The sustainability of this compound is intrinsically linked to its origin from crude tall oil, a byproduct of the pulp and paper industry. bioeconomy.fimetsagroup.com This positions it favorably within the framework of a circular economy and bioeconomy.

A crucial area for future research is the comprehensive Lifecycle Assessment (LCA) of this compound. 2-0-lca.comresearchgate.netwhiterose.ac.uk LCAs provide a holistic view of the environmental impacts associated with a product, from raw material extraction ("cradle") to its end-of-life ("grave"). researchgate.netwhiterose.ac.uk For this bio-based plasticizer, this would involve quantifying its carbon footprint, energy consumption, and other environmental metrics compared to conventional, fossil-based plasticizers. sinzpo.comwhiterose.ac.uk Such assessments are essential for verifying its environmental benefits and guiding sustainable product development. researchgate.netwhiterose.ac.uk

The principles of the circular economy are central to the future of tall oil-derived products. conatbio.com The production of tall oil fatty acids already exemplifies this by utilizing a side stream from another industry, thus minimizing waste. conatbio.comsitra.fi Further research can explore the upcycling of other fractions of crude tall oil and the integration of these processes into biorefinery concepts. bioeconomy.firesearchgate.net The goal is to create closed-loop systems where byproducts from one process become valuable feedstocks for another, maximizing resource efficiency. conatbio.com

The end-of-life of products containing this compound, particularly PVC, is another critical consideration. While PVC recycling has traditionally been challenging, new chemical recycling methods are being developed that can handle plasticized PVC. worldbiomarketinsights.comspecialchem.com Research is needed to understand how bio-based plasticizers like this compound affect the recyclability of PVC and to develop strategies for recovering and reusing these materials, thereby closing the loop and contributing to a more sustainable plastics economy. worldbiomarketinsights.combasf.com

The table below outlines key considerations for the lifecycle and circular design of this compound.

| Lifecycle Stage | Circular Economy Consideration | Future Research Direction |

| Raw Material Sourcing | Utilization of a renewable, second-generation byproduct (crude tall oil) from the forestry industry. bioeconomy.ficonatbio.com | Optimizing tall oil recovery and refining processes; exploring other bio-based feedstocks. |

| Manufacturing | Adoption of green chemistry principles, such as enzymatic catalysis and solvent-free processes. | Enhancing catalyst efficiency and reusability; minimizing energy consumption and waste generation in synthesis. |

| Product Use | Replacement of fossil-based plasticizers, reducing dependence on non-renewable resources. sinzpo.comconatbio.com | Designing for durability and extended product life; studying long-term performance in various applications. |

| End-of-Life | Potential for chemical recycling of plasticized PVC; biodegradability of the plasticizer. sinzpo.comworldbiomarketinsights.com | Investigating the impact of bio-based plasticizers on PVC recycling streams; developing effective sorting and recovery technologies. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.